![molecular formula C15H10F3N3O3 B1417711 3-[4-(5-Méthoxy-2-trifluorométhylphényl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-10-0](/img/structure/B1417711.png)
3-[4-(5-Méthoxy-2-trifluorométhylphényl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Vue d'ensemble
Description
3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a unique organic compound that features a fused oxadiazole ring with distinct substituents on both pyridine and oxadiazole moieties. This compound, characterized by its complex structure and significant biological activities, has garnered substantial attention in various scientific fields.
Applications De Recherche Scientifique
The compound has notable applications across several domains:
Chemistry: Used as a building block for more complex heterocycles and in studying reaction mechanisms involving nitrogen-oxygen systems.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific protein targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antitumor, and antimicrobial agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
1,2,4-oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might play a role in the interaction of the compound with its targets.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Analyse Biochimique
Biochemical Properties
3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can modulate their activity, leading to altered cellular responses .
Cellular Effects
The effects of 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation. Additionally, 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can alter metabolic pathways, leading to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced at certain dosage levels .
Metabolic Pathways
3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can have distinct biological activities. This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
Méthodes De Préparation
Synthetic Routes
The synthesis of 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one typically involves the cyclization of corresponding hydrazides. A common route begins with the preparation of a pyridyl hydrazide, followed by the reaction with an ester or acid chloride containing the desired trifluoromethylphenyl and methoxy substituents.
Reaction Conditions
The reaction typically occurs under reflux conditions in the presence of an appropriate dehydrating agent like phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, high-throughput techniques employing automated synthesizers are often utilized to streamline the production. Optimization of reaction conditions such as temperature, solvent choice, and concentration is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes a variety of chemical reactions including:
Oxidation: Conversion to corresponding oxadiazole-N-oxide derivatives.
Reduction: Formation of the corresponding dihydro derivatives under mild reducing conditions.
Substitution: Various nucleophilic substitution reactions can occur at the pyridinyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under appropriate bases like potassium carbonate in polar aprotic solvents.
Major Products Formed
The products derived from these reactions can include N-oxide derivatives, dihydro compounds, and substituted analogs with varied biological activities.
Comparaison Avec Des Composés Similaires
3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one stands out due to its trifluoromethyl and methoxy substituents, which impart distinctive electronic characteristics. Similar compounds include:
2,5-Diphenyl-1,3,4-oxadiazole: Known for its different electronic properties and simpler structure.
4-(3,4-Dimethoxyphenyl)-pyridin-2-yl]-1,2,4-oxadiazol-5-one: Lacks the trifluoromethyl group, showing differing pharmacological profiles.
That's a deep dive into the fascinating world of 3-[4-(5-Methoxy-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one! How about I whip up something else?
Propriétés
IUPAC Name |
3-[4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-23-9-2-3-11(15(16,17)18)10(7-9)8-4-5-19-12(6-8)13-20-14(22)24-21-13/h2-7H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRAVMQTNYLFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



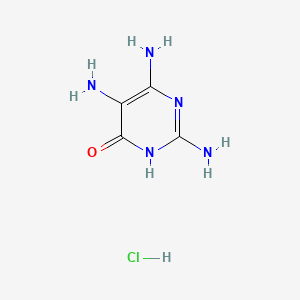

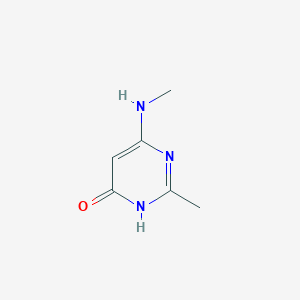
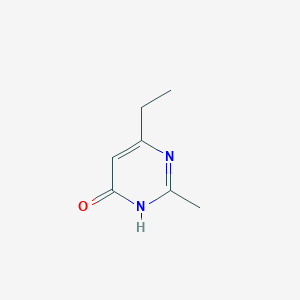
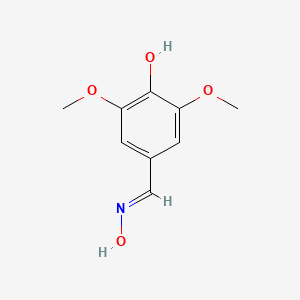
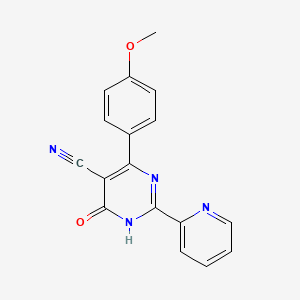
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

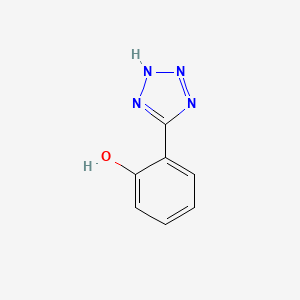

![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)
